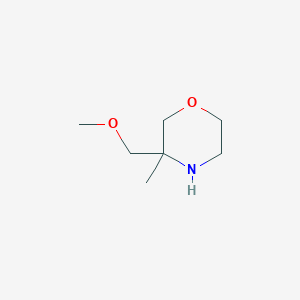
2-chloro-N'-phenyl-1,3-oxazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide” is a chemical compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 . It is commonly used for research purposes .
Synthesis Analysis
The synthesis of isoxazoles, such as “2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis
The molecular structure of “2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide” consists of a five-membered heterocyclic moiety . The molecule contains a chlorine atom, a phenyl group, an oxazole ring, and a carbohydrazide group .Chemical Reactions Analysis
Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . In some cases, chemoselective pathways have been introduced to synthesize derivatives of isoxazoles, maintaining the rule of “Green Chemistry” and atom economy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide” include a molecular weight of 237.64 and a molecular formula of C10H8ClN3O2 . Other properties such as boiling point and storage conditions are not specified .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N'-phenyl-1,3-oxazole-4-carbohydrazide involves the reaction of 2-chloro-1,3-oxazole-4-carbohydrazide with phenyl isocyanate.", "Starting Materials": [ "2-chloro-1,3-oxazole-4-carbohydrazide", "Phenyl isocyanate" ], "Reaction": [ "To a solution of 2-chloro-1,3-oxazole-4-carbohydrazide in a suitable solvent, add phenyl isocyanate.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product, 2-chloro-N'-phenyl-1,3-oxazole-4-carbohydrazide." ] } | |
CAS RN |
1823239-76-4 |
Product Name |
2-chloro-N'-phenyl-1,3-oxazole-4-carbohydrazide |
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



